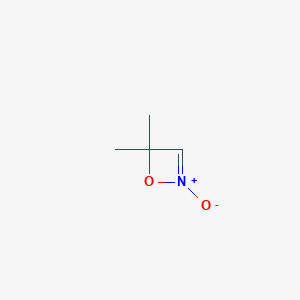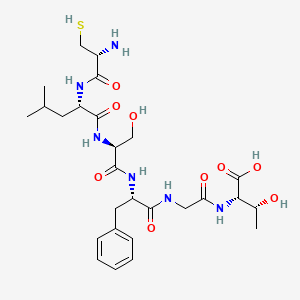
4-Chlorobut-2-en-1-yl but-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobut-2-en-1-yl but-2-ynoate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of both an alkyne and an alkene functional group, along with a chlorine atom. This combination of functional groups makes it a versatile compound in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobut-2-en-1-yl but-2-ynoate typically involves the reaction of 4-chlorobut-2-yn-1-ol with but-2-ynoic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorobut-2-en-1-yl but-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of fully saturated alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Chlorobut-2-en-1-yl but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chlorobut-2-en-1-yl but-2-ynoate involves its reactive functional groups. The alkyne and alkene groups can participate in various addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobut-2-yn-1-yl acetate: Similar structure but with an acetate group instead of the but-2-ynoate group.
4-Chlorobut-2-yn-1-yl butyrate: Similar structure but with a butyrate group instead of the but-2-ynoate group.
Uniqueness
4-Chlorobut-2-en-1-yl but-2-ynoate is unique due to the presence of both an alkyne and an alkene group along with a chlorine atom. This combination of functional groups provides a wide range of reactivity and makes it a valuable compound in various chemical transformations .
Propiedades
Número CAS |
558451-99-3 |
|---|---|
Fórmula molecular |
C8H9ClO2 |
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
4-chlorobut-2-enyl but-2-ynoate |
InChI |
InChI=1S/C8H9ClO2/c1-2-5-8(10)11-7-4-3-6-9/h3-4H,6-7H2,1H3 |
Clave InChI |
BNYDNNSQXNNNMH-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(=O)OCC=CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



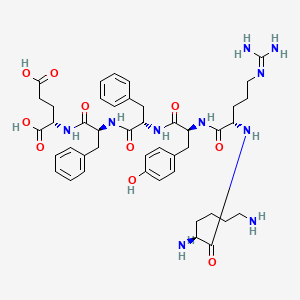
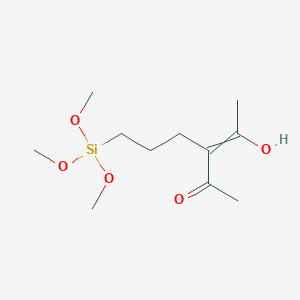
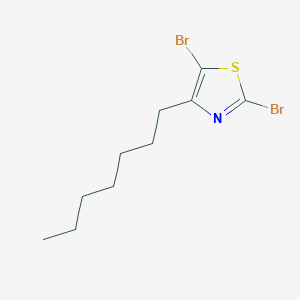
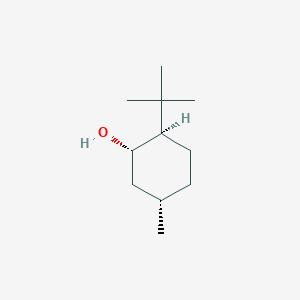
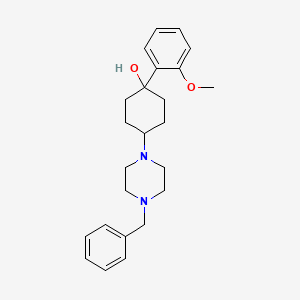
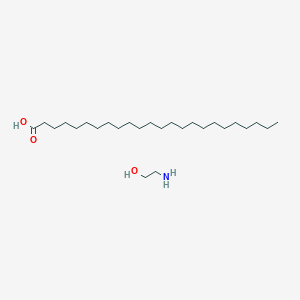
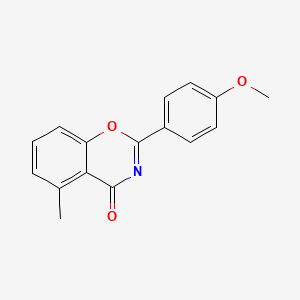
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,7-dimethylocta-2,6-dien-1-amine](/img/structure/B14228925.png)
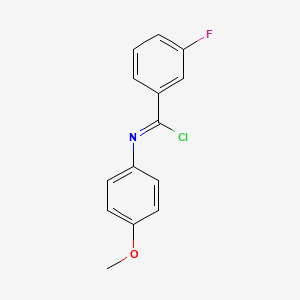
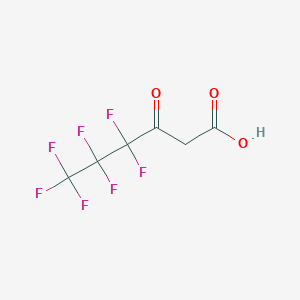
![1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B14228938.png)
